

An In-depth Technical Guide to the Synthesis and Characterization of Terbutaline-d9

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Compound of Interest

Compound Name: Terbutaline-d9

Cat. No.: B563079

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This document provides a comprehensive technical overview of the synthesis and characterization of **Terbutaline-d9**, a deuterated isotopologue of the β 2-adrenergic receptor agonist, Terbutaline. Due to its properties, **Terbutaline-d9** serves as an ideal internal standard for quantitative bioanalytical assays, such as those employing mass spectrometry.^[1] The incorporation of nine deuterium atoms on the tert-butyl group provides a significant mass shift from the parent compound, ensuring clear differentiation in mass spectrometric analyses without altering its fundamental chemical behavior.

Physicochemical and Isotopic Properties

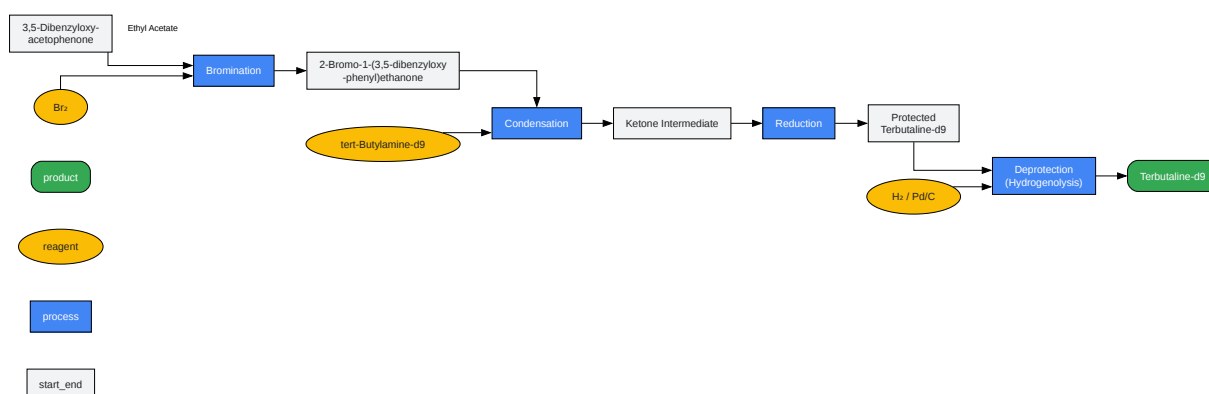
The key properties of **Terbutaline-d9** are summarized below. The high isotopic and chemical purity make it a reliable standard for sensitive and accurate quantification of Terbutaline in various matrices.

Property	Value	Reference(s)
Chemical Name	2-(tert-Butylamino-d9)-1-(3,5-dihydroxyphenyl)ethanol	[2]
CAS Number	1189658-09-0	[2]
Molecular Formula	C ₁₂ H ₁₀ D ₉ NO ₃	[2]
Molecular Weight	234.34 g/mol	[2]
Deuterium Incorporation	9 Deuterium atoms on the tert-butyl group	[3][4]
Chemical Purity	≥98%	[2]
Appearance	Tan Powder	[5]

Synthesis of Terbutaline-d9

The synthesis of **Terbutaline-d9** is analogous to established routes for the non-deuterated parent compound, with the critical modification of using a deuterated source for the tert-butyl group. The most common and effective strategy involves the reaction of a protected bromoacetophenone intermediate with tert-butylamine-d9.

Synthesis Workflow Diagram



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Caption: Proposed synthetic pathway for **Terbutaline-d9**.

Experimental Protocol: Synthesis

This protocol is based on established methods for analogous compounds.[6]

- Step 1: Bromination of 3,5-Dibenzoyloxyacetophenone.
 - Dissolve 3,5-dibenzoyloxyacetophenone in a suitable solvent such as ethyl acetate.

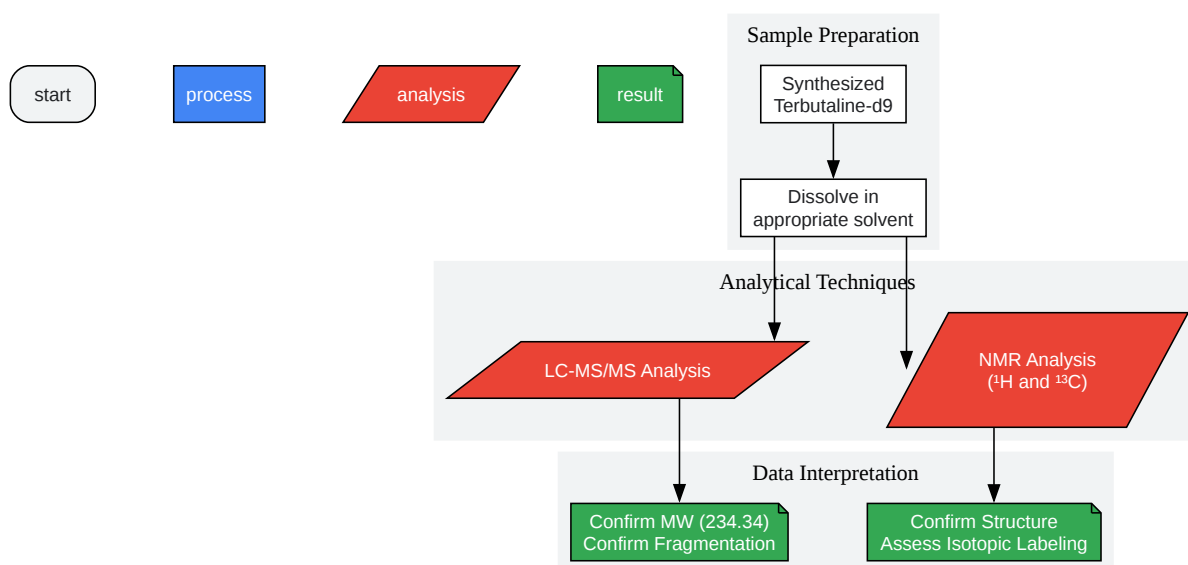
- Add a brominating agent (e.g., dibromohydantoin) and an acid catalyst (e.g., trifluoroacetic acid).
- Stir the reaction mixture at room temperature, protected from light, for several hours until completion, as monitored by TLC.
- Upon completion, filter the reaction mixture. The filtrate is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-bromo-1-(3,5-dibenzyloxyphenyl)ethanone.
- Step 2: Condensation with tert-Butylamine-d9.
 - Dissolve the crude bromo-intermediate from Step 1 in an appropriate solvent like acetonitrile.
 - Add tert-butylamine-d9 to the solution.
 - Stir the mixture at room temperature. The reaction progress can be monitored by LC-MS.
 - Once the reaction is complete, the solvent is removed under vacuum to yield the crude ketone intermediate, 2-(tert-butylamino-d9)-1-(3,5-dibenzyloxyphenyl)ethanone.
- Step 3: Reduction and Deprotection.
 - Dissolve the ketone intermediate in a solvent such as methanol or ethanol.
 - Transfer the solution to a hydrogenation vessel containing a palladium on carbon (Pd/C) catalyst.
 - Pressurize the vessel with hydrogen gas (H₂). This step simultaneously reduces the ketone to a hydroxyl group and removes the benzyl protecting groups via hydrogenolysis.
 - The reaction is stirred under H₂ pressure until the uptake of hydrogen ceases.
 - Filter the mixture through celite to remove the Pd/C catalyst, and concentrate the filtrate under reduced pressure.

- The resulting crude product is purified by recrystallization or column chromatography to yield pure **Terbutaline-d9**.

Characterization of Terbutaline-d9

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized **Terbutaline-d9**. The primary analytical techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Characterization Workflow Diagram



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Caption: General workflow for the characterization of **Terbutaline-d9**.

Protocol 1: LC-MS/MS Analysis

This method is designed for the confirmation of molecular weight and structural integrity.

- Sample Preparation:
 - Prepare a stock solution of **Terbutaline-d9** at 1 mg/mL in methanol.
 - Create a working solution by diluting the stock solution to approximately 1 µg/mL with a 50:50 mixture of water and acetonitrile.
- Liquid Chromatography (LC) Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 µL.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Analysis Mode: Selected Reaction Monitoring (SRM) or full scan MS/MS.
 - Precursor Ion (Q1): m/z 235.2 (for [M+H]⁺).
 - Product Ions (Q3): Monitor for expected fragments. A primary fragmentation pathway involves the neutral loss of deuterated isobutene (C₄D₈, mass ~64.1 Da), resulting in a major product ion.

Protocol 2: NMR Spectroscopy

NMR is used to confirm the molecular structure and the specific locations of deuterium labeling.

- Sample Preparation:
 - Dissolve 5-10 mg of **Terbutaline-d9** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆).[\[7\]](#)[\[8\]](#)
 - Filter the solution through a glass wool-plugged pipette directly into a 5 mm NMR tube to remove any particulate matter.[\[9\]](#)[\[10\]](#)
- ¹H NMR Spectroscopy:
 - Acquire a standard one-dimensional proton NMR spectrum.
 - Expected Result: The spectrum should show signals corresponding to the aromatic protons and the protons on the ethanolamine backbone. Critically, the large singlet typically observed for the non-deuterated tert-butyl group (around 1.4 ppm) will be absent, confirming successful deuteration.
- ¹³C NMR Spectroscopy:
 - Acquire a standard one-dimensional carbon NMR spectrum with proton decoupling.
 - Expected Result: The spectrum will show signals for the aromatic and ethanolamine carbons. The signals corresponding to the tert-butyl carbons will be significantly altered. The quaternary carbon will appear as a multiplet with reduced intensity due to C-D coupling, and the signal for the nine equivalent methyl carbons will be replaced by a low-intensity multiplet, confirming the location of the deuterium labels.

Summary of Characterization Data

The following table summarizes the expected key data points from the characterization analyses.

Analysis Technique	Parameter	Expected Result
LC-MS/MS (ESI+)	Precursor Ion [M+H] ⁺	m/z 235.2
Major Product Ion	m/z ~171.1 (Resulting from neutral loss of C ₄ D ₈)	
¹ H NMR	tert-Butyl Signal	Absent (confirms deuteration)
Aromatic/Aliphatic Signals	Present and consistent with the core structure of Terbutaline.	
¹³ C NMR	tert-Butyl C Signals	Quaternary and methyl carbon signals will be observed as low-intensity multiplets due to C-D coupling and the absence of protons, confirming the label position.

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